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molecular formula C10H9BrIN3OS B8604380 1-(7-Bromo-5-iodobenzo[d]thiazol-2-yl)-3-ethylurea

1-(7-Bromo-5-iodobenzo[d]thiazol-2-yl)-3-ethylurea

Cat. No. B8604380
M. Wt: 426.07 g/mol
InChI Key: DHWIKCKAGJHZIP-UHFFFAOYSA-N
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Patent
US09181234B2

Procedure details

To a stirred solution of 7-bromo-5-iodobenzothiazol-2-amine (250 g, 0.70 mol) in 1,4-dioxane at rt was added ethylisocyanate (278 mL, 3.52 mol). The resulting reaction mixture was heated to 80° C. for 10-12 h under N2 atmosphere. After reaction completion (by TLC), the solvent was evaporated then n-hexane added and the evaporation procedure repeated. The resulting residue was stirred in hot water (2 L) at 60-65° C. for 30-40 min then filtered. The residue thus obtained was treated with a mixture of Et2O and n-pentane and filtered to obtain the desired product (264 g, 88%). 1H NMR (DMSO-d6): δ 1.08 (t, J=7.20 Hz, 3H), 3.20 (q, J=6.80, 2H), 6.73 (br s, 1H), 7.72 (s, 1H), 7.96 (s, 1H) and 11.07 (br s, 1H). MS: 426.0 [M+H]+.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
278 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[S:9][C:8]([NH2:11])=[N:7][C:6]=2[CH:5]=[C:4]([I:12])[CH:3]=1.[CH2:13]([N:15]=[C:16]=[O:17])[CH3:14].CCOCC.CCCCC>O1CCOCC1>[Br:1][C:2]1[C:10]2[S:9][C:8]([NH:11][C:16]([NH:15][CH2:13][CH3:14])=[O:17])=[N:7][C:6]=2[CH:5]=[C:4]([I:12])[CH:3]=1

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
BrC1=CC(=CC=2N=C(SC21)N)I
Name
Quantity
278 mL
Type
reactant
Smiles
C(C)N=C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting residue was stirred in hot water (2 L) at 60-65° C. for 30-40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
After reaction completion (by TLC)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
n-hexane added
CUSTOM
Type
CUSTOM
Details
the evaporation procedure
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
35 (± 5) min
Name
Type
product
Smiles
BrC1=CC(=CC=2N=C(SC21)NC(=O)NCC)I
Measurements
Type Value Analysis
AMOUNT: MASS 264 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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